molecular formula C9H9N3O B13529225 5-Amino-3-(6-methyl-2-pyridyl)isoxazole

5-Amino-3-(6-methyl-2-pyridyl)isoxazole

Cat. No.: B13529225
M. Wt: 175.19 g/mol
InChI Key: ZUABFSFDCNDOLX-UHFFFAOYSA-N
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Description

5-Amino-3-(6-methyl-2-pyridyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(6-methyl-2-pyridyl)isoxazole can be achieved through various methods. One common approach involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another method includes the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . Additionally, metal-free synthetic routes have been developed, employing tert-butyl nitrite or isoamyl nitrite for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly and cost-effective methods is preferred to minimize environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(6-methyl-2-pyridyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted isoxazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or acetonitrile, and catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted isoxazoles with different functional groups.

Scientific Research Applications

5-Amino-3-(6-methyl-2-pyridyl)isoxazole has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Amino-3-(6-methyl-2-pyridyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the modulation of biological processes. For example, it may increase intracellular reactive oxygen species (ROS) levels and decrease mitochondrial membrane potential, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-(6-methyl-2-pyridyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

3-(6-methylpyridin-2-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H9N3O/c1-6-3-2-4-7(11-6)8-5-9(10)13-12-8/h2-5H,10H2,1H3

InChI Key

ZUABFSFDCNDOLX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=NOC(=C2)N

Origin of Product

United States

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